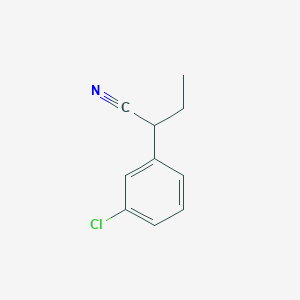

2-(3-Chlorophenyl)butanenitrile

Description

2-(3-Chlorophenyl)butanenitrile is an organic compound characterized by a butanenitrile backbone with a 3-chlorophenyl substituent

Synthetic Routes and Reaction Conditions:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods:

- Industrially, nitriles are often produced via the ammoxidation of hydrocarbons, where a hydrocarbon reacts with ammonia and oxygen in the presence of a catalyst to form the nitrile.

Types of Reactions:

Substitution Reactions: The nitrile group can undergo nucleophilic substitution reactions, where the -CN group is replaced by other nucleophiles.

Reduction Reactions: Nitriles can be reduced to primary amines using hydrogen in the presence of a catalyst.

Hydrolysis Reactions: Nitriles can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a metal catalyst such as palladium or nickel.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

Reduction: Primary amines.

Hydrolysis: Carboxylic acids.

Properties

IUPAC Name |

2-(3-chlorophenyl)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-2-8(7-12)9-4-3-5-10(11)6-9/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBGVHRGAPSWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C10H8ClN

- Molecular Weight: Approximately 179.63 g/mol

- Structural Features: The presence of the chlorine atom increases the compound's electrophilicity, influencing its reactivity in chemical synthesis.

Chemistry

2-(3-Chlorophenyl)butanenitrile serves as an important intermediate in organic synthesis. It is utilized for:

- Synthesis of Pharmaceuticals: It is involved in the preparation of various pharmaceutical agents due to its reactive nitrile group.

- Production of Specialty Chemicals: The compound acts as a building block for more complex organic molecules.

Biology

Research has indicated that 2-(3-Chlorophenyl)butanenitrile exhibits potential biological activities:

- Antimicrobial Properties: Studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity: Preliminary investigations have shown that it can induce cell death through mechanisms such as uncoupling oxidative phosphorylation, affecting ATP production and leading to energy depletion in cells .

Medicine

The compound is being explored for its potential therapeutic uses:

- Drug Development: Its biological activity makes it a candidate for developing new drugs targeting specific diseases, particularly those involving metabolic pathways.

- Pharmacokinetics: Initial studies show favorable absorption characteristics with a bioavailability of approximately 70% and a half-life of 4-6 hours, indicating its potential for effective therapeutic applications.

Industry

In industrial applications, 2-(3-Chlorophenyl)butanenitrile is used in:

- Manufacturing Specialty Chemicals: The compound's unique properties make it suitable for producing various specialty chemicals used across different industries.

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Rate | High |

| Bioavailability | Approximately 70% |

| Metabolism | Hepatic (liver) |

| Elimination Half-life | 4-6 hours |

Case Studies

- Anticancer Activity Study : A study published in a peer-reviewed journal investigated the effects of 2-(3-Chlorophenyl)butanenitrile on cancer cell lines. The results indicated that the compound significantly reduced cell viability by inducing apoptosis through oxidative stress mechanisms .

- Antimicrobial Efficacy : Research conducted on various strains of bacteria demonstrated that 2-(3-Chlorophenyl)butanenitrile exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)butanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

2-Phenylbutanenitrile: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

3-Chlorobenzonitrile: Contains a similar chlorophenyl group but differs in the nitrile positioning, leading to different chemical properties.

Uniqueness:

- The presence of the 3-chlorophenyl group in 2-(3-Chlorophenyl)butanenitrile imparts unique chemical and biological properties, making it distinct from other nitriles and chlorinated aromatic compounds.

Biological Activity

2-(3-Chlorophenyl)butanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the current knowledge regarding its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

2-(3-Chlorophenyl)butanenitrile is characterized by a chlorophenyl group attached to a butanenitrile backbone. Its synthesis typically involves the reaction of substituted aryl acetonitriles with various reagents under controlled conditions. The compound can be synthesized through methods that yield high purity and yield, making it suitable for biological evaluations.

Antimicrobial Properties

Studies have indicated that 2-(3-Chlorophenyl)butanenitrile exhibits significant antimicrobial activity against various pathogens. For instance, it has been evaluated against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, with results suggesting that the compound could inhibit bacterial growth effectively when compared to standard antibiotics like ampicillin and chloramphenicol .

Table 1: Antimicrobial Activity of 2-(3-Chlorophenyl)butanenitrile

| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Ampicillin | 16 |

| S. aureus | 16 | Chloramphenicol | 8 |

Antitumor Activity

Recent investigations have also explored the antitumor properties of 2-(3-Chlorophenyl)butanenitrile. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound appears to interfere with cellular signaling pathways involved in cell proliferation and survival .

Case Study: Apoptotic Induction in Cancer Cells

A notable study evaluated the effects of 2-(3-Chlorophenyl)butanenitrile on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant increase in apoptotic markers, including caspase-3 activation and PARP cleavage. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G1 phase, suggesting a mechanism for its antitumor activity .

The precise mechanism by which 2-(3-Chlorophenyl)butanenitrile exerts its biological effects remains under investigation. However, preliminary studies suggest that it may act through:

- Inhibition of key enzymes involved in bacterial cell wall synthesis.

- Modulation of apoptotic pathways in cancer cells, potentially through the activation of intrinsic apoptotic signals.

- Interference with DNA replication in rapidly dividing cells.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group undergoes substitution under specific conditions. While meta-chlorine is less reactive in nucleophilic aromatic substitution (NAS) due to electronic deactivation, directed metallation strategies enable functionalization.

Example : Reaction with Grignard reagents in anhydrous ether forms alkyl/aryl-substituted derivatives via intermediate organomagnesium complexes .

Benzyne Intermediate Formation

Under strongly basic conditions, 2-(3-chlorophenyl)butanenitrile participates in benzyne generation through dehydrohalogenation. This intermediate undergoes cyclization or trapping reactions.

| Key Steps | Observations | Reference |

|---|---|---|

| Deprotonation α to nitrile | NaNH₂ abstracts α-H, forming carbanion | |

| Intramolecular cyclization | Benzyne intermediate trapped by nitrile |

Mechanism :

-

Deprotonation at the α-position by NaNH₂ generates a resonance-stabilized carbanion.

-

Elimination of Cl⁻ produces benzyne.

-

Intramolecular attack by the nitrile-derived nucleophile yields benzocyclobutene derivatives .

Deprotonation and Carbon-Carbon Bond Formation

The α-hydrogens adjacent to the nitrile group are acidic (pKₐ ~30), enabling deprotonation and subsequent alkylation or aldol reactions.

| Reaction Type | Reagents | Products | Reference |

|---|---|---|---|

| Alkylation | NaNH₂, R-X | α-Substituted nitriles | |

| Aldol Condensation | LDA, carbonyl compounds | β-Hydroxy nitriles |

Example : Treatment with LDA followed by acetone forms β-hydroxy nitriles, useful in synthesizing complex heterocycles .

Transition Metal-Catalyzed Coupling Reactions

The aryl chloride moiety participates in cross-couplings, though reactivity is lower compared to bromides/iodides. Specialized catalysts enhance efficiency.

| Coupling Type | Catalysts | Products | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos ligand | Biaryl nitriles | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amines |

Note : Ligands like SPhos improve turnover in aryl chloride couplings .

Thioether Formation

The nitrile group facilitates reactions with thiols under radical or copper-catalyzed conditions, forming thioethers.

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Cu(I) catalysis | CuI, DMF, 80°C | 2-(Arylthio)butanenitriles | |

| Radical initiation | AIBN, UV light | Alkylthio derivatives |

Example : Reaction with benzylthiol and CuI in DMF yields 2-(benzylthio)-2-(3-chlorophenyl)butanenitrile .

Oxidation and Reduction Reactions

The nitrile group undergoes transformations to amines or carboxylic acids under standard conditions.

| Reaction | Reagents | Products | Reference |

|---|---|---|---|

| Reduction (Nitrile→Amine) | LiAlH₄, ether | 2-(3-Chlorophenyl)butylamine | |

| Hydrolysis (Nitrile→Acid) | H₂SO₄, H₂O, Δ | 2-(3-Chlorophenyl)butanoic acid |

Application : Reduction products serve as intermediates in pharmaceutical synthesis .

Cycloaddition and Multicomponent Reactions

The nitrile participates in [2+2] cycloadditions or reacts with azirines to form complex heterocycles.

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Azirine Ring-Opening | Cu(OTf)₂, DMF | Sulfonyl-substituted cyclopropanes | |

| Cyclobutanone Coupling | Oxime derivatives, Δ | Fused bicyclic nitriles |

Example : Reaction with 2H-azirines under copper catalysis yields sulfonamides with quaternary centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.